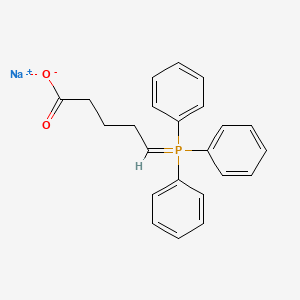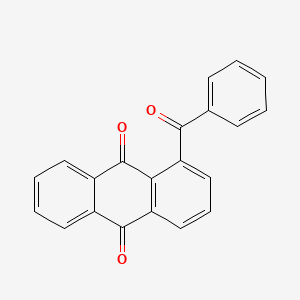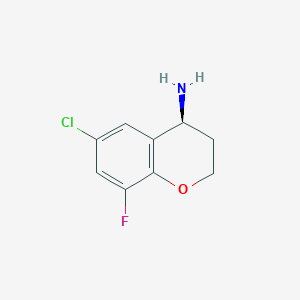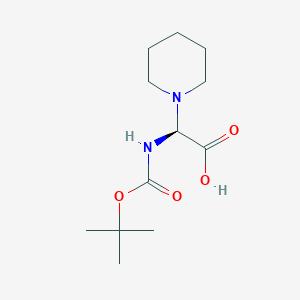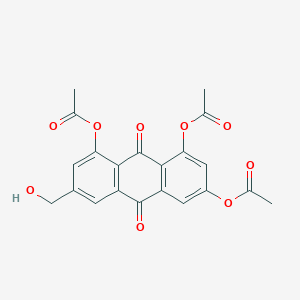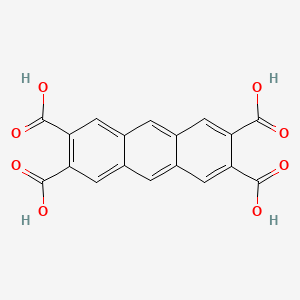![molecular formula C40H27N B13144117 N,N-Diphenyl-4'-(pyren-1-YL)-[1,1'-biphenyl]-4-amine CAS No. 816421-92-8](/img/structure/B13144117.png)
N,N-Diphenyl-4'-(pyren-1-YL)-[1,1'-biphenyl]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine is a compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique electroluminescent properties, making it a valuable material for applications in organic light-emitting diodes (OLEDs) and other electronic devices .
Vorbereitungsmethoden
The synthesis of N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine typically involves the coupling of pyrene with diphenylamine derivatives. One common synthetic route includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired biphenyl structure . Industrial production methods may involve similar coupling reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a hole-transporting emitter in OLEDs, providing high luminance efficiencies and good hole-injection properties . In biology, it can be used as a fluorescent probe for imaging applications due to its strong fluorescence emission . In industry, it is utilized in the production of organic electronic devices, such as thin-film transistors and photovoltaic cells .
Wirkmechanismus
The mechanism by which N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine exerts its effects is primarily through its electron-donating and hole-transporting properties. The compound’s molecular structure allows for efficient charge transfer, which is crucial for its performance in electronic devices . The pyrene moiety enhances its electron-donating ability, facilitating exciplex formation with electron-transporting materials . This interaction leads to the emission of light in OLEDs and other optoelectronic applications .
Vergleich Mit ähnlichen Verbindungen
N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine can be compared to other similar compounds, such as N,N’-Bis-(1-naphthalenyl)-N,N’-bis-phenyl-(1,1’-biphenyl)-4,4’-diamine (NPB) and 4,4′,4′′-trispyrenylphenylamine (TPyPA) . While these compounds share similar structural features, N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine is unique in its ability to provide deep-blue emission and high luminance efficiency . The presence of the pyrene moiety in its structure enhances its electron-donating properties, making it more effective in certain electronic applications .
Eigenschaften
CAS-Nummer |
816421-92-8 |
|---|---|
Molekularformel |
C40H27N |
Molekulargewicht |
521.6 g/mol |
IUPAC-Name |
N,N-diphenyl-4-(4-pyren-1-ylphenyl)aniline |
InChI |
InChI=1S/C40H27N/c1-3-10-34(11-4-1)41(35-12-5-2-6-13-35)36-24-20-29(21-25-36)28-14-16-30(17-15-28)37-26-22-33-19-18-31-8-7-9-32-23-27-38(37)40(33)39(31)32/h1-27H |
InChI-Schlüssel |
NXXHTCDMEZLUPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


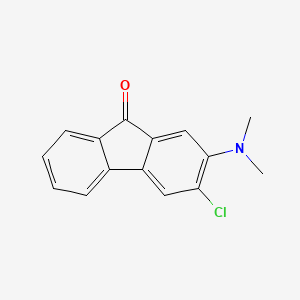
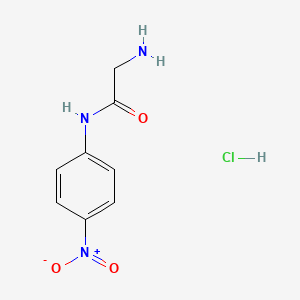
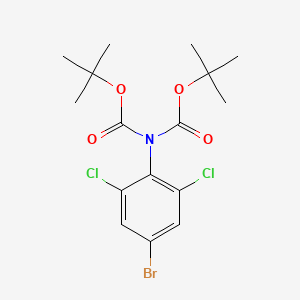
![(2S)-2-[[(2S,5S,8S,11S)-3,6,9,12-tetraamino-11-benzyl-14-cyclohexyl-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-4,7,10,13-tetraoxo-2-propan-2-yltetradecanoyl]amino]pentanediamide](/img/structure/B13144055.png)


